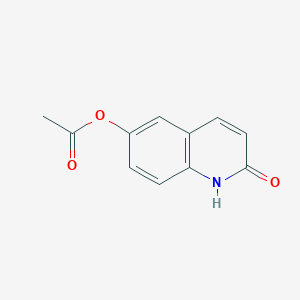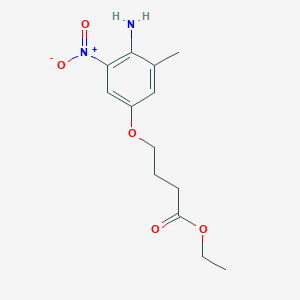
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the benzothiazole and dimethylphosphorylphenyl groups. Common reagents used in these reactions include chlorinating agents, phosphorating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylphosphoryl group.
Reduction: Reduction reactions may target the pyrimidine or benzothiazole rings.
Substitution: Various substitution reactions can occur, especially at the chloro and amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions could introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological targets may provide insights into its mechanism of action and therapeutic potential.
Medicine
The compound may have potential applications in medicine, particularly in the development of new pharmaceuticals. Its biological activity could be explored for treating various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, the compound could be used in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
- 5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine can be compared with other pyrimidine derivatives, such as:
- 4-amino-5-chloro-2-methylpyrimidine
- 2,4-diamino-5-chloropyrimidine
- 2-methyl-4-(2-dimethylphosphorylphenyl)pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C20H19ClN5OPS |
|---|---|
分子量 |
443.9 g/mol |
IUPAC名 |
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H19ClN5OPS/c1-12-23-16-9-8-13(10-18(16)29-12)24-20-22-11-14(21)19(26-20)25-15-6-4-5-7-17(15)28(2,3)27/h4-11H,1-3H3,(H2,22,24,25,26) |
InChIキー |
DUTNDDOVMYTNSG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13894400.png)

![1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine](/img/structure/B13894408.png)
![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinoline](/img/structure/B13894419.png)


![tert-butyl N-[1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13894433.png)
![1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13894442.png)
![Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate](/img/structure/B13894450.png)





